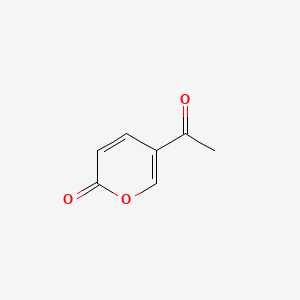![molecular formula C22H28BrNO2 B575008 N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide CAS No. 184006-62-0](/img/structure/B575008.png)
N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide, also known as benzethonium chloride, is a quaternary ammonium compound that is commonly used as a disinfectant and preservative in various industries. This chemical compound is a white crystalline powder that is soluble in water and alcohol. Benzethonium chloride is widely used in the pharmaceutical, cosmetic, and food industries due to its antimicrobial properties.
Wirkmechanismus
Benzethonium chloride acts by disrupting the cell membrane of microorganisms, leading to their death. It also inhibits the growth and reproduction of microorganisms by disrupting their metabolic processes. Benzethonium chloride is effective against both gram-positive and gram-negative bacteria.
Biochemical and Physiological Effects
Benzethonium chloride has been found to have low toxicity and is generally considered safe for use in humans. However, prolonged exposure to high concentrations of N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide chloride can cause skin irritation and allergic reactions. Benzethonium chloride has also been found to have a mild irritant effect on the eyes and respiratory system.
Vorteile Und Einschränkungen Für Laborexperimente
Benzethonium chloride is widely used in laboratory experiments as a disinfectant and preservative. Its antimicrobial properties make it an effective tool for preventing contamination in cell cultures and other biological samples. However, N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide chloride can interfere with certain assays and may have an effect on the viability and function of cells.
Zukünftige Richtungen
Further research is needed to explore the potential applications of N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide chloride in various fields, such as agriculture and environmental science. There is also a need for more studies on the toxicity and safety of N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide chloride, particularly with regards to long-term exposure. Additionally, the development of new formulations and delivery systems for N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide chloride could enhance its effectiveness and broaden its applications.
Synthesemethoden
The synthesis of N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide chloride involves the reaction of benzyl chloride and dimethylaminoethanol in the presence of sodium hydroxide. The resulting product is then treated with benzoyl chloride and quaternized with methyl bromide to obtain N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide chloride.
Wissenschaftliche Forschungsanwendungen
Benzethonium chloride has been extensively studied for its antimicrobial properties. It has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. Benzethonium chloride has been used in the development of various disinfectants and antiseptics, such as mouthwashes, hand sanitizers, and wound cleansers.
Eigenschaften
IUPAC Name |
(4-benzoylphenyl)methyl-dimethyl-(4-methyl-3-oxopentyl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28NO2.BrH/c1-17(2)21(24)14-15-23(3,4)16-18-10-12-20(13-11-18)22(25)19-8-6-5-7-9-19;/h5-13,17H,14-16H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFYKNYEHQNWPD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC[N+](C)(C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700412 |
Source


|
| Record name | N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
184006-62-0 |
Source


|
| Record name | N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Oxabicyclo[3.1.0]hexane-1-methanol](/img/structure/B574937.png)

![Cyclopenta[ef]imidazo[4,5,1-jk][1,4]benzodiazepine](/img/structure/B574946.png)
